1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis. The unique structure of this compound, which includes a chloropropenyl group attached to a benzotriazole ring, imparts specific chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloroprop-2-en-1-yl derivatives with benzotriazole under specific conditions. One common method includes the use of hydrazine hydrate and alkali medium, which facilitates the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of phase-transfer catalysts and optimized reagent addition sequences can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chloropropenyl group to other functional groups, such as alkenes or alkanes.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropenyl group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, reduced alkenes or alkanes, and various substituted benzotriazole derivatives .
Scientific Research Applications
1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole exerts its effects involves its interaction with molecular targets and pathways. The chloropropenyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity .
Comparison with Similar Compounds
2-Chloroprop-2-en-1-yl sulfides: These compounds share the chloropropenyl group but differ in their core structure, leading to different chemical properties and applications.
N-(2-Chloroprop-2-en-1-yl)aniline derivatives: These compounds have similar substitution patterns but are based on aniline instead of benzotriazole.
Uniqueness: 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole core, which imparts specific chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile intermediates .
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7(10)6-13-9-5-3-2-4-8(9)11-12-13/h2-5H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTAQIBUXBVQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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